molecular formula C14H10N4O2S B2671516 4-Oxo-N-pyridin-4-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 2416236-53-6

4-Oxo-N-pyridin-4-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2671516
CAS RN: 2416236-53-6
M. Wt: 298.32
InChI Key: UZNYBGDZGOGXPW-UHFFFAOYSA-N
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Description

4-Oxo-N-pyridin-4-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as QNZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QNZ is a quinazoline derivative that has been shown to exhibit anti-inflammatory, anti-tumorigenic, and immunomodulatory properties. In

Scientific Research Applications

Heterocyclic Synthesis

4-Oxo-N-pyridin-4-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide is involved in the synthesis of various heterocyclic compounds. A study by Abdelriheem et al. (2015) details the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives, which are important in the development of new chemical entities in pharmaceutical and material sciences (Abdelriheem et al., 2015).

Antiproliferative Activity

This compound plays a role in the creation of novel amide derivatives with antiproliferative activities. A study by Pirol et al. (2014) synthesized a series of amide derivatives and assessed their antiproliferative activities against various human cancer cell lines, demonstrating its potential use in cancer research (Pirol et al., 2014).

Antifolate Inhibitors

The compound is also significant in synthesizing nonclassical antifolate inhibitors of thymidylate synthase, which have applications in antitumor and antibacterial therapies. A study by Gangjee et al. (1996) explored this application, highlighting the compound's potential in developing new therapeutic agents (Gangjee et al., 1996).

Solvent-Free Heterocyclic Synthesis

In the context of green chemistry, this compound is involved in solvent-free synthesis methods for various heterocycles, as explored in a study by Martins et al. (2009). This approach is crucial for developing environmentally friendly synthetic methods in chemical research (Martins et al., 2009).

Pyrazolo and Pyridine Derivatives

The compound is used in synthesizing substituted pyrazolo[4,3-c]pyridine-3-ols, as demonstrated in a study by Karthikeyan et al. (2014). These novel fused heterobicycles have potential applications in various fields of chemical research (Karthikeyan et al., 2014).

properties

IUPAC Name

4-oxo-N-pyridin-4-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-12(16-9-3-5-15-6-4-9)8-1-2-10-11(7-8)17-14(21)18-13(10)20/h1-7H,(H,15,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNYBGDZGOGXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-N-pyridin-4-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide

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